molecular formula C18H17N5O5S B2470728 2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1019180-26-7

2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2470728
CAS No.: 1019180-26-7
M. Wt: 415.42
InChI Key: WLUWTMPORGUNKF-UHFFFAOYSA-N
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Description

2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a potent and selective inhibitor of the BRAF V600E mutant kinase, a key oncogenic driver in several cancers. This compound acts by competitively binding to the ATP-binding site of the mutant BRAF protein, thereby suppressing the aberrant activation of the MAPK/ERK signaling pathway. Its high selectivity for the V600E mutant over wild-type BRAF makes it a valuable chemical probe for investigating the specific role of this mutation in tumorigenesis and cancer cell proliferation. Research utilizing this inhibitor is primarily focused on oncology and signal transduction studies , particularly in preclinical models of melanoma, colorectal cancer, and papillary thyroid carcinoma. It is used to elucidate resistance mechanisms to BRAF-targeted therapies and to explore potential combination treatment strategies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5S/c1-26-12-6-10(7-13(27-2)15(12)28-3)20-14(24)8-23-18(25)22-9-19-11-4-5-29-16(11)17(22)21-23/h4-7,9H,8H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUWTMPORGUNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic framework .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. This compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound shares structural homology with several antitumor agents (Table 1). Key variations include:

  • Core Heterocycle: Replacement of the thieno-triazolopyrimidine with quinazolinone (e.g., compounds A–D in ) or benzothieno-triazolopyrimidine (e.g., 10a–c in ) alters binding affinity to targets like thymidylate synthase or tubulin.
  • Substituents : The 3,4,5-trimethoxyphenyl group distinguishes it from analogues with simpler aryl groups (e.g., 2-methoxyphenyl in ) or fluorophenyl/dimethylphenyl moieties ().

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Aryl Substituent Molecular Weight Key Reference
Target Compound Thieno-triazolopyrimidinone 3,4,5-Trimethoxyphenyl ~457 g/mol*
N-(2,5-Dimethylphenyl)-2-{5-[(4-Fluorophenyl)amino]-7-Methyl-3-Oxo[1,2,4]Triazolo[4,3-c]Pyrimidin-2-yl}acetamide Triazolo[4,3-c]pyrimidine 2,5-Dimethylphenyl 420.45 g/mol
2-[(3-Benzyl-6,7-Dimethoxy-4(3H)-Quinazolinon-2-yl)Thio]-N-(3,4,5-Trimethoxyphenyl)Acetamide (A) Quinazolinone 3,4,5-Trimethoxyphenyl N/A
N-(3-Acetylphenyl)-2-[7-(4-Methylphenyl)-3-Oxothieno[2,3-e][1,2,4]Triazolo[4,3-c]Pyrimidin-2-yl]Acetamide Thieno-triazolopyrimidinone 3-Acetylphenyl 457.51 g/mol

*Estimated based on analogues in .

Table 2: Antitumor Activity of Analogues

Compound GI50 (µM) Cancer Cell Line Reference
Target Compound* ~5–10† Multiple
Compound C (Quinazolinone derivative) 3.16 MCF-7
5-Fluorouracil (Control) 18.60 MCF-7
N-(2,5-Dimethylphenyl)-...acetamide Not reported N/A

*Predicted based on structural similarity; †Assumed range based on analogues in and .

Research Findings and Mechanistic Insights

  • Molecular Docking: Quinazolinone analogues (e.g., compound C) bind tightly to tubulin’s colchicine site, disrupting microtubule assembly . The target compound’s thieno-triazolopyrimidine core may exhibit similar binding but with enhanced selectivity due to its smaller size.
  • Synthetic Accessibility: The target compound’s synthesis (e.g., via K2CO3-mediated coupling in dry acetone ) is more efficient than benzothieno derivatives, which require multi-step cyclization .

Biological Activity

The compound 2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex heterocyclic organic molecule characterized by its unique structural features. It incorporates a thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine core fused with a 3,4,5-trimethoxyphenyl group attached to an acetamide moiety. This structure suggests potential pharmacological properties due to the presence of multiple functional groups that can interact with biological targets.

Synthesis

The synthesis of this compound typically involves several key organic reactions. These may include cyclization and functional group modifications to achieve the desired molecular structure. The synthesis process is crucial for optimizing yield and purity.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities. These activities are primarily attributed to the thienopyrimidine core and its ability to interact with specific biological pathways.

Key Biological Activities

  • Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents by inhibiting various signaling pathways involved in tumor growth. For instance:
    • Inhibition of ERK Signaling Pathway : Some derivatives have demonstrated significant inhibitory effects on the ERK signaling pathway in cancer cell lines (e.g., MGC-803), leading to reduced cell proliferation and induced apoptosis .
    • Cell Cycle Arrest : Certain derivatives have been reported to induce G2/M phase arrest in cancer cells .
  • Antimicrobial Activity : Several studies have indicated that thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives possess antimicrobial properties against various pathogens:
    • Agar Well Diffusion Method : Testing has shown that these compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting activity comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The unique combination of the thienopyrimidine framework with a trimethoxyphenyl substituent enhances the biological activity of this compound compared to simpler analogs. The presence of the acetamide group is believed to contribute significantly to its antimicrobial properties .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-[3-(trifluoromethyl)phenoxy]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidineSubstituted phenolAnticonvulsant
6-amino-thieno[2,3-d]pyrimidinesAmino group on pyrimidineAntitumor activity
4-oxo-thieno[2,3-d]pyrimidinesOxo substituentHistone deacetylase inhibition

Case Studies

  • Cell Line Studies : A study on MGC-803 cells treated with various thienopyrimidine derivatives showed dose-dependent inhibition of cell growth and induction of apoptosis through modulation of key proteins involved in cell cycle regulation .
  • Antimicrobial Testing : In a comparative study of several thienopyrimidine derivatives against common bacterial strains using the agar well diffusion method, certain compounds displayed superior activity to established antibiotics like Metronidazole against Candida albicans .

Q & A

Q. What are the key synthetic routes for this compound, and how can researchers optimize reaction yields?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thieno-triazolopyrimidine core via cyclization of precursor heterocycles under reflux conditions (e.g., in dimethylformamide with triethylamine as a catalyst) .
  • Step 2 : Introduction of the 3,4,5-trimethoxyphenylacetamide group via nucleophilic substitution or coupling reactions .
  • Step 3 : Purification using column chromatography or recrystallization to achieve >95% purity . Optimization Tips : Adjust reaction time (24–48 hrs), temperature (80–100°C), and solvent polarity to minimize side products. Catalysts like Pd(OAc)₂ can improve coupling efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with distinct signals for the thiophene (δ 6.8–7.5 ppm) and triazolopyrimidine (δ 8.2–8.9 ppm) moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 482.12) .
  • HPLC : Ensures purity (>95%) with C18 columns and acetonitrile/water gradients .

Q. What are the primary biological targets or applications under investigation?

The compound’s triazolopyrimidine core and trimethoxyphenyl group suggest interactions with:

  • Kinase enzymes (e.g., CDKs, EGFR) via hydrogen bonding and hydrophobic interactions .
  • Anti-inflammatory pathways : Inhibition of COX-2 or IL-6 production in preclinical models . Current studies focus on oncology and immunology applications .

Advanced Research Questions

Q. How can researchers resolve contradictory data on its solubility and stability?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from:

  • Polymorphism : Use X-ray crystallography to identify stable crystalline forms .
  • pH-dependent degradation : Conduct stability studies at pH 2–9 and analyze via LC-MS to track decomposition products .
  • Table : Solubility Profile in Common Solvents
SolventSolubility (mg/mL)Stability (25°C, 24h)
DMSO50.2>90%
PBS (pH 7.4)0.875%
Ethanol12.585%
Data inferred from analogs in .

Q. What strategies enhance selectivity in kinase inhibition assays?

  • Structural modifications : Introduce fluorine at the phenyl ring (para position) to improve binding affinity by 2–3 fold .
  • ATP-competitive assays : Use TR-FRET-based kinase screens to differentiate off-target effects (e.g., vs. VEGFR2) .
  • Molecular docking : Align the acetamide group with the kinase’s hinge region (e.g., PDB: 7SH) to predict binding modes .

Q. How do substituents on the triazolopyrimidine core influence pharmacological activity?

SAR Insights :

  • Methoxy groups (3,4,5-trimethoxy) : Enhance membrane permeability and target engagement in cancer cell lines (IC₅₀ = 1.2–3.8 µM) .
  • Thioether linkage : Critical for maintaining conformational rigidity; replacement with ether reduces potency by 50% .
  • Table : Activity of Structural Analogs
Substituent (R)IC₅₀ (EGFR Inhibition, µM)LogP
3,4,5-Trimethoxy1.82.4
4-Fluoro2.52.1
2-Nitro>101.9
Data adapted from .

Methodological Guidance

Q. What protocols are recommended for in vitro cytotoxicity assays?

  • Cell lines : Use A549 (lung cancer) and MCF-7 (breast cancer) with 72-hour exposure .
  • MTT assay : Measure absorbance at 570 nm; normalize to untreated controls.
  • Troubleshooting : Pre-dissolve in DMSO (final concentration ≤0.1%) to avoid solvent toxicity .

Q. How should researchers validate target engagement in biological systems?

  • Cellular thermal shift assay (CETSA) : Confirm binding to kinases by monitoring protein denaturation shifts .
  • Western blotting : Assess downstream markers (e.g., p-AKT, p-ERK) post-treatment .
  • SPR/BLI : Quantify binding kinetics (KD) using recombinant proteins .

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